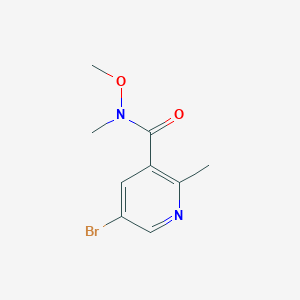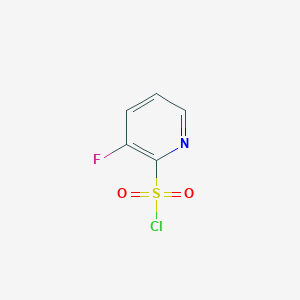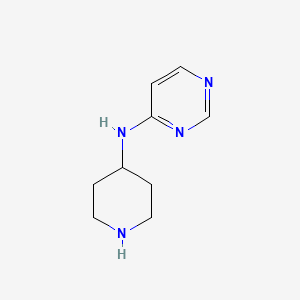
2-Bromo-5-chloro-3-iodopyridine
Vue d'ensemble
Description
“2-Bromo-5-chloro-3-iodopyridine” is a halogen-substituted pyridine . It can be used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Another method involves the use of organic lithium bases such as LDA or LTMP .Molecular Structure Analysis
The molecular formula of “this compound” is C5H2BrClIN . The average mass is 318.338 Da and the monoisotopic mass is 316.810364 Da .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine . It can also undergo a halogen dance reaction under neutral or even acidic conditions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its melting point is 121-123 °C (lit.) . The SMILES string representation of the compound is Brc1ccc(I)cn1 .Applications De Recherche Scientifique
Halogen-rich Intermediates for Synthesis
One of the primary applications of halogenated pyridines, including compounds similar to 2-Bromo-5-chloro-3-iodopyridine, is their use as intermediates for the synthesis of complex organic molecules. The study by Wu et al. (2022) illustrates the synthesis of unique halogen-rich pyridines, demonstrating the potential of these compounds as valuable building blocks in medicinal chemistry. Their work emphasizes the synthesis of pentasubstituted pyridines with desired functionalities for further chemical manipulations, showcasing the adaptability of halogenated pyridines in creating varied chemical structures (Wu, Porter, Frennesson, & Saulnier, 2022).
Rearrangements and Aminations
The research also explores the reactivity of halopyridines, including reactions that presumably involve a pyridyne intermediate, as studied by Pieterse and Hertog (2010). Their findings contribute to understanding the mechanistic pathways in the aminations of halopyridines, highlighting the chemical versatility of these compounds (Pieterse & Hertog, 2010).
Halogen Bonding in Crystal Packing
Gorokh et al. (2019) have investigated the role of halogen bonding in the crystal packing of halobismuthates with 3-iodopyridinium cations. Their study underscores the importance of halogen⋯halogen contacts in the formation of crystal structures, which can be crucial for the development of new materials with specific properties (Gorokh, Adonin, Novikov, Usoltsev, Plyusnin, Korolkov, Sokolov, & Fedin, 2019).
Synthesis of Functionalized Pyridines
Furthermore, the synthesis of functionalized pyridines using halogenated intermediates, such as this compound, is a significant area of research. Song et al. (2004) have developed a methodology for the synthesis of a wide range of useful functionalized pyridine derivatives through the efficient synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine. This methodology facilitates the production of key intermediates for pharmaceuticals, such as Lonafarnib, a potent anticancer agent (Song, Yee, Tan, Xu, Kapadia, & Senanayake, 2004).
Mécanisme D'action
Target of Action
2-Bromo-5-chloro-3-iodopyridine is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The primary targets of this compound are therefore the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the this compound molecule transfers a halogen atom to a transition metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds. The compound’s role in Suzuki-Miyaura coupling reactions allows for the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by exposure to light, heat, and moisture .
Safety and Hazards
Orientations Futures
The future directions of “2-Bromo-5-chloro-3-iodopyridine” could involve its use in the synthesis of various fluorescent compounds and as a reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It could also be used in further studies of copper-catalyzed selective C–N bond formation .
Propriétés
IUPAC Name |
2-bromo-5-chloro-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAZYYDQXYDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)

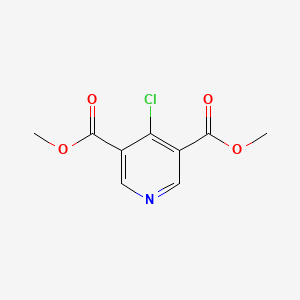
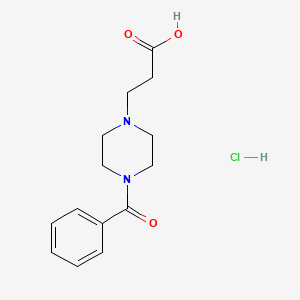
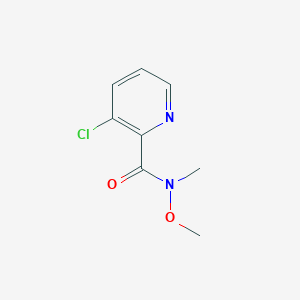
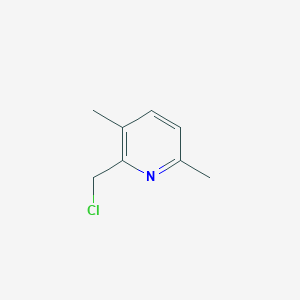

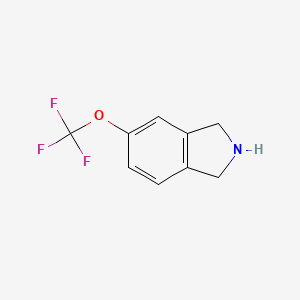
![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)

